6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
6-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core fused with a pyrazole ring at position 6. The structure includes a propyl group at position 1, a methyl group at position 3, and a carboxylic acid substituent at position 7.
Properties
IUPAC Name |
6-(1,5-dimethylpyrazol-4-yl)-3-methyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-5-6-21-15-14(9(2)19-21)11(16(22)23)7-13(18-15)12-8-17-20(4)10(12)3/h7-8H,5-6H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXZDEBJQCILKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=C(N(N=C3)C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to show a broad range of biological activities. They are known to interact with various targets, including enzymes, receptors, and ion channels, which play crucial roles in numerous biological processes.
Mode of Action
Based on the structural similarity to other pyrazole derivatives, it can be inferred that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can lead to changes in the conformation or activity of the target molecules, thereby affecting their function.
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, including inflammatory pathways, oxidative stress pathways, and cell signaling pathways. The compound’s effect on these pathways can lead to downstream effects such as modulation of immune response, regulation of cell growth and differentiation, and control of cell death.
Pharmacokinetics
Similar compounds have been reported to show good absorption and distribution profiles, undergo metabolic transformations, and be excreted mainly via the renal route. These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have been reported to exhibit various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. These activities suggest that the compound could have a wide range of effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its targets. Therefore, these factors should be carefully considered when studying the compound’s mechanism of action.
Biological Activity
6-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 1004727-50-7) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This compound is characterized by its unique pyrazolo[3,4-b]pyridine scaffold, which has been linked to various pharmacological effects.
- Molecular Formula : C₁₆H₁₉N₅O₂
- Molecular Weight : 313.35 g/mol
- Structure : The compound features a complex structure that includes multiple nitrogen atoms and a carboxylic acid functional group, contributing to its biological activity.
Biological Activity Overview
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of this compound are summarized below.
Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrazole derivatives:
-
Cytotoxicity Against Cancer Cell Lines :
- The compound has shown significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF268 (brain cancer), and NCI-H460 (lung cancer). For instance, one study reported GI₅₀ values (concentration for 50% growth inhibition) of 3.79 µM for MCF7 cells and 12.50 µM for SF268 cells .
- Another study indicated that similar pyrazole derivatives exhibited IC₅₀ values (half-maximal inhibitory concentration) ranging from 0.07 µM to 49.85 µM across different cancer types .
- Mechanism of Action :
Anti-inflammatory Activity
Pyrazole compounds are also recognized for their anti-inflammatory properties:
- Research indicates that derivatives can inhibit important enzymes involved in inflammatory processes, such as phosphodiesterase . This inhibition can lead to reduced inflammation and pain in various models.
Case Studies
Several case studies highlight the efficacy of this compound and its analogs:
- Study on Antiproliferative Effects :
- In Vivo Studies :
Data Tables
Comparison with Similar Compounds
Key Findings from Comparative Studies
Core Heterocycle Influence: Pyrazolo[3,4-b]pyridine (target compound) offers a balance of aromaticity and hydrogen-bonding capacity due to the pyridine nitrogen and carboxylic acid group. Pyrazolo[3,4-b]pyrazines (e.g., ) feature adjacent nitrogen atoms in the pyrazine ring, increasing basicity but reducing solubility compared to the carboxylic acid-containing target compound.
The carboxylic acid moiety significantly enhances aqueous solubility and enables salt formation, a critical advantage over lactam or hydrazine derivatives in drug formulation .
Synthetic Accessibility :
- Pyrazolo[3,4-d]pyrimidines and triazolo-pyrimidines () require multi-step isomerization or coupling reactions, whereas pyrazolo[3,4-b]pyridines may be synthesized via direct cyclization or reductive methods similar to those in .
Q & A
Basic: What are the common synthetic routes for preparing this compound?
The synthesis typically involves condensation reactions between pyrazole and pyridine precursors. For example:
- Step 1 : React a pyrazole-amine (e.g., 1-methyl-3-phenyl-1H-pyrazol-5-amine) with a carbonyl-containing acrylate derivative (e.g., ethyl 2-benzoyl-3,3-bis(methylthio)acrylate) in toluene under reflux.
- Step 2 : Use catalytic trifluoroacetic acid (TFA) to facilitate cyclocondensation, forming the pyrazolo[3,4-b]pyridine core .
- Step 3 : Introduce substituents (e.g., propyl, methyl groups) via alkylation or ester hydrolysis. Reaction conditions (temperature, solvent, catalyst) must be tightly controlled to avoid side products, as shown in studies where varying temperatures led to divergent heterocyclic systems .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and scaffold integrity. For example, H NMR signals for methyl groups typically appear at δ 2.1–2.5 ppm, while aromatic protons resonate between δ 7.0–8.5 ppm .
- IR Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm) and pyrazole/pyridine ring vibrations (~1600 cm) .
- UV-Vis : Monitor conjugation effects (λmax ~260–300 nm) to assess electronic transitions in the fused heterocycle .
- HPLC : Purity assessment using reverse-phase columns (C18) with acetonitrile/water gradients .
Advanced: How can researchers address discrepancies in NMR data for derivatives?
Discrepancies may arise from solvent effects , tautomerism , or unexpected regiochemistry . Mitigation strategies:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating H-H and H-C couplings .
- Variable Temperature NMR : Identify dynamic processes (e.g., ring inversion) by analyzing signal splitting at different temperatures.
- Cross-validate with X-ray crystallography : Resolve ambiguities in substituent orientation, as demonstrated for pyrazolo[3,4-c]pyrazole derivatives .
Advanced: What computational methods predict this compound’s kinase binding affinity?
- Molecular Docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets. Pyrazolo[3,4-b]pyridines show affinity due to hydrogen-bonding motifs (e.g., carboxylic acid with Lys/Arg residues) .
- MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water).
- Free Energy Calculations : Apply MM-PBSA to estimate ΔG for lead optimization .
Advanced: How does the pyrazole substitution pattern affect physicochemical properties?
- Methyl/Propyl Groups : Increase hydrophobicity (logP ↑) but reduce solubility. For example, replacing methyl with propyl elevates logP by ~1.5 units .
- Carboxylic Acid : Enhances water solubility (pKa ~4.5) and enables salt formation for improved bioavailability.
- Pyridine Nitrogen : Modulates π-π stacking in crystal packing, as seen in analogs with chlorophenyl substituents .
Basic: What purification techniques are recommended post-synthesis?
- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 30–70% EtOAc) to separate unreacted starting materials .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.
- Acid-Base Extraction : Isolate the carboxylic acid via pH adjustment (acidic pH for precipitation) .
Advanced: How to optimize the cyclocondensation step yield?
- Catalyst Screening : Test Brønsted acids (TFA, HCl) and Lewis acids (ZnCl) to enhance reaction efficiency .
- Solvent Optimization : Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents. Toluene minimizes side reactions in reflux conditions .
- DOE (Design of Experiments) : Vary molar ratios (1:1 to 1:1.2) and temperatures (80–120°C) to identify optimal parameters .
Advanced: How to resolve contradictions in biological activity data?
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times.
- Purity Validation : Confirm compound integrity via HPLC (>95% purity) and LC-MS to rule out degradants .
- Structural Analog Comparison : Cross-reference with pyrazolo[4,3-c]pyridin-4(5H)-ones, which show similar kinase inhibition but vary in substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
